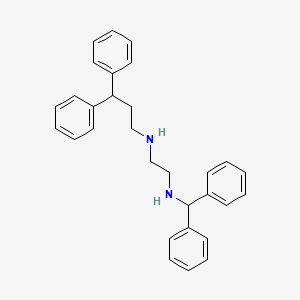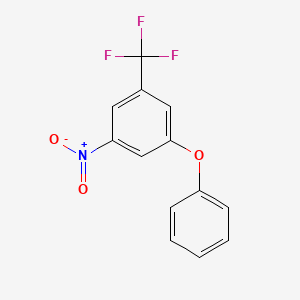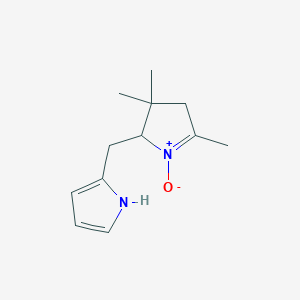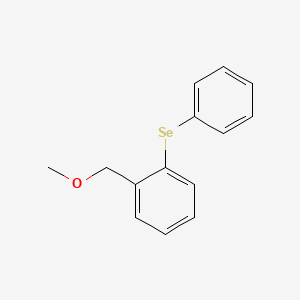![molecular formula C19H20O2S B12573954 5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)oxolan-2-one CAS No. 596119-48-1](/img/structure/B12573954.png)
5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)oxolan-2-one is an organic compound with a complex structure that includes a sulfanyl group, a phenylethyl group, and an oxolanone ring
Preparation Methods
The synthesis of 5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)oxolan-2-one involves several steps. One common method includes the reaction of 4-methylthiophenol with 2-phenylethyl bromide to form an intermediate, which is then cyclized to produce the oxolanone ring. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment .
Chemical Reactions Analysis
5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)oxolan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenylethyl group may interact with hydrophobic pockets in target molecules, enhancing the compound’s binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)oxolan-2-one can be compared with similar compounds such as:
5-[(4-Methylphenyl)sulfinyl]-4-(2-phenylethyl)oxolan-2-one: This compound has a sulfinyl group instead of a sulfanyl group, which can affect its reactivity and biological activity.
5-[(4-Methylphenyl)sulfonyl]-4-(2-phenylethyl)oxolan-2-one:
5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)tetrahydrofuran: This compound has a tetrahydrofuran ring instead of an oxolanone ring, which can influence its stability and reactivity.
Properties
CAS No. |
596119-48-1 |
|---|---|
Molecular Formula |
C19H20O2S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)sulfanyl-4-(2-phenylethyl)oxolan-2-one |
InChI |
InChI=1S/C19H20O2S/c1-14-7-11-17(12-8-14)22-19-16(13-18(20)21-19)10-9-15-5-3-2-4-6-15/h2-8,11-12,16,19H,9-10,13H2,1H3 |
InChI Key |
UJGCMAAILMVLHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(CC(=O)O2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


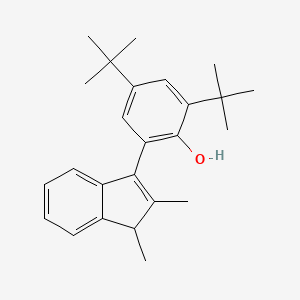
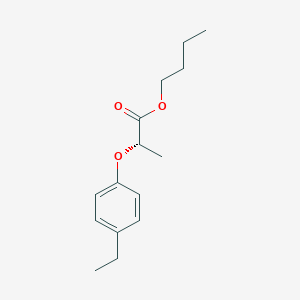
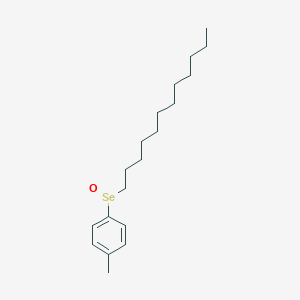
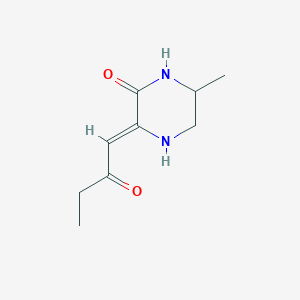
![6-tert-Butyl-3-[(1H-imidazol-2-yl)amino]-2,4-dimethylphenol](/img/structure/B12573884.png)
![N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12573891.png)
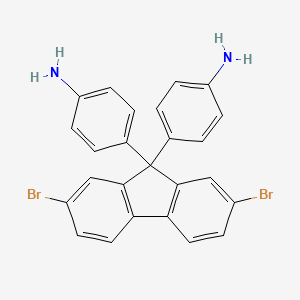

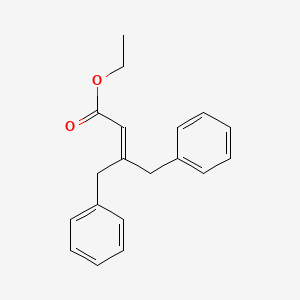
![6,7-Difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one](/img/structure/B12573921.png)
